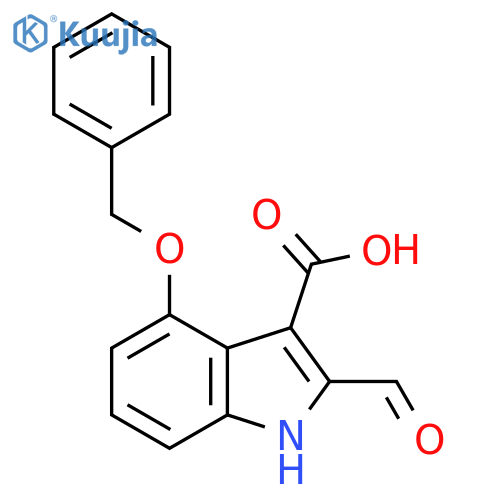

Cas no 2172068-64-1 (4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid)

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid

- 2172068-64-1

- EN300-1608502

-

- インチ: 1S/C17H13NO4/c19-9-13-16(17(20)21)15-12(18-13)7-4-8-14(15)22-10-11-5-2-1-3-6-11/h1-9,18H,10H2,(H,20,21)

- InChIKey: HZKLHUTVVQFVCV-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C1=CC=CC2=C1C(C(=O)O)=C(C=O)N2

計算された属性

- せいみつぶんしりょう: 295.08445790g/mol

- どういたいしつりょう: 295.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 408

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1608502-0.5g |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 0.5g |

$1316.0 | 2023-06-04 | ||

| Enamine | EN300-1608502-1.0g |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 1g |

$1371.0 | 2023-06-04 | ||

| Enamine | EN300-1608502-10.0g |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 10g |

$5897.0 | 2023-06-04 | ||

| Enamine | EN300-1608502-0.1g |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 0.1g |

$1207.0 | 2023-06-04 | ||

| Enamine | EN300-1608502-2.5g |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 2.5g |

$2688.0 | 2023-06-04 | ||

| Enamine | EN300-1608502-5.0g |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 5g |

$3977.0 | 2023-06-04 | ||

| Enamine | EN300-1608502-5000mg |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 5000mg |

$3977.0 | 2023-09-23 | ||

| Enamine | EN300-1608502-2500mg |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 2500mg |

$2688.0 | 2023-09-23 | ||

| Enamine | EN300-1608502-1000mg |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 1000mg |

$1371.0 | 2023-09-23 | ||

| Enamine | EN300-1608502-500mg |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid |

2172068-64-1 | 500mg |

$1316.0 | 2023-09-23 |

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid 関連文献

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

9. Back matter

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acidに関する追加情報

4-(Benzyloxy)-2-formyl-1H-indole-3-carboxylic acid (CAS No 2172068-64-1): A Comprehensive Overview

The compound 4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid, identified by the CAS registry number CAS No 2172068-64-1, is a complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule combines several functional groups, including a benzyloxy group, a formyl group, and a carboxylic acid group, making it a valuable substrate for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anti-cancer agents. The presence of the formyl group in 4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid is believed to enhance its ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression. Researchers have demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development.

The synthesis of 4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the indole ring system, followed by the introduction of the benzyloxy and formyl groups at specific positions. The carboxylic acid group is typically introduced through oxidation or hydrolysis reactions, ensuring the stability and functionality of the final product. This compound is often isolated as a white crystalline solid and characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry.

In terms of biological activity, 4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid has shown promising results in preclinical studies. For instance, recent research has revealed its ability to inhibit key enzymes involved in inflammation and oxidative stress, making it a potential candidate for anti-inflammatory and antioxidant therapies. Additionally, the compound has demonstrated selective cytotoxicity against cancer cells while sparing normal cells, which is a critical attribute for any potential anti-cancer agent.

The structural flexibility of CAS No 2172068-64-1 allows for further chemical modifications to optimize its pharmacokinetic properties. For example, researchers have explored the incorporation of additional functional groups or stereochemical modifications to enhance bioavailability and reduce toxicity. These studies underscore the importance of this compound as a versatile platform for drug design and development.

In conclusion, 4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid (CAS No 2172068-64-1) represents a valuable addition to the arsenal of indole derivatives with significant potential in therapeutic applications. Its unique combination of functional groups and promising biological activity make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a crucial role in advancing our understanding of indole-based drug discovery.

2172068-64-1 (4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid) 関連製品

- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)

- 1797739-69-5(8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone)

- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)

- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)

- 5090-25-5(5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)

- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)

- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)

- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)